Bienvenue dans la boutique en ligne BenchChem!

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Antitumor Cytotoxicity 1,8-Naphthyridone

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 1222533-77-8) is a non-substitutable C-6 fluorinated building block. SAR data shows intermediate cytotoxic potency (IC50 0.021 μg/mL) between 6-H (0.010 μg/mL) and 6-Cl (0.227 μg/mL) analogs in leukemia models—balancing efficacy and safety for lead optimization. The fluorine substituent enables >100-fold TAF1(2) over BRD4(1) bromodomain selectivity and supports FGFR4-targeted design. Procure for Topo II poison R&D and epigenetic probe discovery where generic halogen interchange is scientifically unjustified.

Molecular Formula C8H7FN2O
Molecular Weight 166.155
CAS No. 1222533-77-8
Cat. No. B577959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
CAS1222533-77-8
Synonyms6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Molecular FormulaC8H7FN2O
Molecular Weight166.155
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=N2)F
InChIInChI=1S/C8H7FN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12)
InChIKeyJCDBQJKEYXAFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 1222533-77-8) Procurement Guide: Core Scaffold for Antitumor, Antiviral, and Kinase Inhibitor R&D


6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS 1222533-77-8) is a fluorinated naphthyridine derivative characterized by a bicyclic 1,8-naphthyridine core with a partially saturated lactam ring and a fluorine atom at the 6-position . The compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research, with its fluorine substituent significantly modulating electronic properties, lipophilicity, and biological activity relative to non-fluorinated or halogen-substituted analogs [1]. The core scaffold has been extensively explored as a template for developing kinase inhibitors, antiviral agents, and topoisomerase II-targeting anticancer therapeutics [2].

Why 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one Cannot Be Arbitrarily Substituted: Evidence of Structure-Dependent Cytotoxic Potency and Kinase Selectivity


Substituting the 6-fluoro group in 3,4-dihydro-1,8-naphthyridin-2(1H)-one with other halogens, hydrogen, or alternative substituents profoundly alters both cytotoxic potency and selectivity profiles, making generic interchange scientifically unjustified. Direct comparative studies in 1,8-naphthyridone antitumor series demonstrate that the 6-fluoro derivative exhibits a cytotoxic activity order (IC50 = 0.021 μg/mL) that is intermediate between the more potent 6-H analog (IC50 = 0.010 μg/mL) and the less potent 6-Cl analog (IC50 = 0.227 μg/mL), with the SAR order being H > F > Cl > NH₂ > NO₂ > OH [1]. In kinase inhibitor applications, the presence and position of fluorine on the naphthyridinone core critically influence bromodomain selectivity and target engagement, with α-fluoro substitution enabling >100-fold selectivity for TAF1(2) over BRD4(1) in optimized derivatives [2]. These quantitative SAR divergences underscore that 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one occupies a unique and non-substitutable position within its chemical class.

6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one: Quantified Differentiation Against Closest Analogs and Alternative Scaffolds


Cytotoxic Activity of 6-Fluoro-1,8-naphthyridone vs. 6-Unsubstituted and 6-Chloro Analogs in Murine P388 Leukemia

In a direct head-to-head comparison of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid derivatives, the 6-fluoro analog (compound 1) exhibited an IC50 of 0.021 μg/mL against murine P388 leukemia cells. The 6-unsubstituted analog (compound 9) was approximately twice as potent (IC50 = 0.010 μg/mL), while the 6-chloro analog (compound 16d) showed approximately 11-fold lower potency (IC50 = 0.227 μg/mL) [1]. The SAR order for cytotoxic activity at the C-6 position was H > F > Cl > NH₂ > NO₂ > OH, confirming that the 6-fluoro substitution provides a distinct, intermediate potency profile that cannot be replicated by alternative halogens or hydrogen [1].

Antitumor Cytotoxicity 1,8-Naphthyridone

TAF1 Bromodomain Selectivity of Fluorinated Naphthyridinone Derivatives vs. BRD4

In the optimization of naphthyridinone templates as TAF1 bromodomain inhibitors, α-fluoro-substituted naphthyridinones demonstrated nanomolar potency at TAF1(2) with >100-fold selectivity over the BET family bromodomain BRD4(1) [1]. Specifically, α-difluoro analog 23 exhibited a TAF1(2) pIC50 of 7.4 (IC50 ≈ 40 nM) while showing BRD4(1) pIC50 < 4.7 and BRD4(2) pIC50 = 5.3, confirming that fluorination at strategic positions is critical for achieving the requisite selectivity window for target validation studies [1]. The fluorine atoms contribute to conformational restriction and pKa modulation of pendant amines, directly impacting bromodomain selectivity and cellular target engagement [1].

Epigenetics Bromodomain TAF1

FGFR4 Kinase Inhibition by 1,6-Naphthyridine-2-one Derivatives vs. FGFR1/2/3 Isoforms

A novel series of 1,6-naphthyridine-2-one derivatives was developed as selective FGFR4 kinase inhibitors for colorectal cancer therapy. The optimized compound 19g exhibited significant inhibitory potency against FGFR4 with an IC50 of 5.30 nM in a biochemical kinase assay, demonstrating high selectivity over the other three FGFR isoforms (FGFR1/2/3) [1]. 19g also induced significant tumor inhibition in a HCT116 xenograft mouse model without apparent toxicity and effectively disrupted FGFR4 phosphorylation and downstream signaling mediated by FGF18 and FGF19 [1].

Kinase Inhibitor FGFR4 Colorectal Cancer

Topoisomerase II Inhibition and Antiproliferative Activity of 1,8-Naphthyridine Derivatives

A series of seventeen 1,8-naphthyridine derivatives conjugated at N1 to substituted phenyl rings were evaluated as topoisomerase II (Topo II) inhibitors. Compounds 5g and 5p displayed the highest antiproliferative activity across three cancer cell lines, with 5p exhibiting a high selectivity index (SI) when tested against WI38 normal cells [1]. In a plasmid-based in vitro Topo II inhibition assay, 5p demonstrated potent topoisomerase IIβ inhibitory activity comparable to or better than doxorubicin and topotecan, with molecular docking confirming a unique binding pattern in the etoposide binding pocket [1].

Topoisomerase II Anticancer Apoptosis

High-Value Application Scenarios for 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one in Drug Discovery and Chemical Biology


Antitumor Agent Lead Optimization Requiring Intermediate Cytotoxic Potency

Researchers developing 1,8-naphthyridone-based antitumor agents should procure 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one as the preferred C-6 substituted building block when a balance between cytotoxic efficacy and safety margin is desired. Direct SAR data demonstrates that the 6-fluoro derivative (IC50 = 0.021 μg/mL) provides an intermediate potency between the highly potent 6-H analog (IC50 = 0.010 μg/mL) and the less potent 6-Cl analog (IC50 = 0.227 μg/mL) in murine P388 leukemia models [1]. This intermediate profile may translate to improved therapeutic windows in lead optimization campaigns targeting mammalian topoisomerase II.

Selective TAF1 Bromodomain Inhibitor Development

Medicinal chemistry teams pursuing selective TAF1(2) bromodomain inhibitors for epigenetic target validation should utilize fluorinated naphthyridinone scaffolds, including the 6-fluoro core, as a privileged template. Studies confirm that strategic fluorine incorporation on naphthyridinones enables >100-fold selectivity over BET bromodomains (e.g., BRD4) and nanomolar TAF1 potency, a selectivity window critical for avoiding confounding phenotypes in target validation experiments [2].

FGFR4-Selective Kinase Inhibitor Discovery Programs

Given the demonstrated ability of naphthyridinone derivatives to achieve isoform-selective FGFR4 inhibition (IC50 = 5.30 nM for 1,6-naphthyridine-2-one derivative 19g) with favorable in vivo antitumor efficacy [3], 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one serves as a strategic starting material for designing FGFR4-targeted therapeutics. The fluorine substituent may be exploited to modulate metabolic stability and selectivity through electronic effects and lipophilicity adjustments.

Topoisomerase II Poison Development with Tumor-Selective Activity

Drug discovery projects focused on novel topoisomerase II poisons should evaluate 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one as a core scaffold. 1,8-Naphthyridine derivatives have demonstrated potent Topo IIβ inhibition, high selectivity indices for cancer cells over normal cells, and favorable tumor localization in vivo [4]. The 6-fluoro substitution may further enhance DNA intercalation properties and cellular permeability, key attributes for developing next-generation anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.